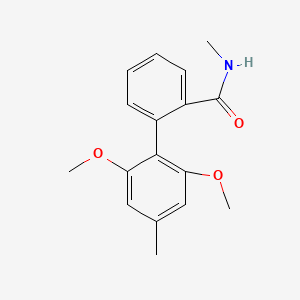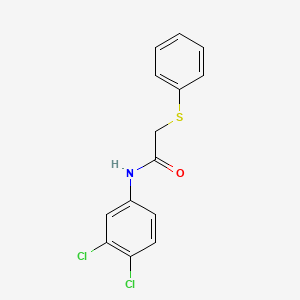![molecular formula C14H16N4O2S B5656013 4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5656013.png)
4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of morpholine derivatives, including the specific triazolylmorpholine structures, involves novel synthetic chemistry methods. These methods often involve the interaction of morpholine with various other compounds, such as isothiazolium salts or aldehydes, under specific conditions to yield the desired morpholine derivatives. The process may include steps like refluxing, crystallization, and reactions with different reagents to introduce the triazolyl group and other substituents into the morpholine ring (Hale et al., 1998).
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be extensively analyzed using techniques like X-ray crystallography and NMR spectroscopy. Structural analysis reveals the geometry of the molecules, including bond angles and lengths, which are crucial for understanding the compound's chemical reactivity and biological interactions. For example, the synthesis and structural elucidation of certain morpholine derivatives show the arrangement of substituents around the morpholine core and their potential impact on biological activity (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions based on their functional groups. The triazolyl group, for instance, can interact with different reagents leading to a range of chemical transformations. These reactions can include nucleophilic substitutions, coupling reactions, and cyclizations, which are essential for the synthesis of diverse morpholine-based compounds with potential biological activities (Wolf et al., 2008).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. These properties affect the compound's stability, formulation, and bioavailability. For instance, solubility in various solvents and melting points can be determined experimentally, providing essential data for drug formulation and synthesis optimization (Gül Kotan et al., 2016).
Chemical Properties Analysis
The chemical properties of "4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}morpholine" derivatives, such as reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Studies often focus on the reactivity of the triazolyl and morpholine groups under different chemical conditions, which can lead to the identification of potent biological activities or the optimization of the compound's chemical properties for better therapeutic effects (Fathalla et al., 2002).
Orientations Futures
The future directions for the research on “4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}morpholine” could involve further investigation of its biological activities. For instance, its anticancer activity could be evaluated against various cancer cell lines . Additionally, molecular docking studies could be conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,3-triazole moiety have been known to exhibit a broad range of pharmacological activities .
Mode of Action
It’s worth noting that the anticancer activity of molecules containing a 1,2,3-triazole moiety is often due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of an enzyme .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Result of Action
Similar compounds have been found to exhibit potent inhibitory activities against various cancer cell lines .
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-13(17-6-8-20-9-7-17)10-21-14-15-11-18(16-14)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWJWZDSKNGPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-(3-methylphenyl)-N'-[2-(trifluoromethyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B5655950.png)
![1,3-dimethyl-5-(2-pyridin-2-ylpyrrolidin-1-yl)-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5655953.png)
![7-(2-methoxyethyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5655969.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B5655982.png)


![dimethyl 2-[(4-fluorobenzoyl)amino]terephthalate](/img/structure/B5656000.png)
![4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5656006.png)
![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5656023.png)
![[(3aS*,9bS*)-2-{[5-(ethylthio)-2-thienyl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5656024.png)

![2-(dimethylamino)-2-(2-methylphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5656037.png)
